molecular formula C11H12N2OS B2883849 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol CAS No. 371218-02-9

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol

Cat. No.: B2883849
CAS No.: 371218-02-9
M. Wt: 220.29
InChI Key: FZEBKODMKOLCMK-UHFFFAOYSA-N
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Description

5-{[(4-Methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol is a pyrazole derivative characterized by a hydroxyl group at position 3, a methylsulfanylbenzyl substituent at position 5, and a non-aromatic 4H-pyrazole ring.

Structural characterization of related pyrazole derivatives often employs techniques such as FT-IR, NMR, and X-ray crystallography. For instance, analogs like 5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate (a sulfonyl-substituted pyrazole) have been crystallographically analyzed, revealing planar tolyl groups and intramolecular π–π interactions that stabilize the three-dimensional structure .

Properties

IUPAC Name

3-[(4-methylphenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-2-4-10(5-3-8)15-7-9-6-11(14)13-12-9/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBKODMKOLCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol typically involves the reaction of 4-methylphenyl sulfanyl derivatives with pyrazole precursors. One common method includes the use of hydrogen peroxide and acetic acid under microwave activation to achieve the desired product . The reaction conditions often involve temperatures around 55°C and specific reaction times to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Sulfanyl vs. Sulfonyl Groups

  • 5-{[(4-Methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol vs. 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate :
    • The sulfanyl group (C–S–C) in the target compound contrasts with the sulfonyl group (O=S=O) in the latter. Sulfonyl groups are more electron-withdrawing, reducing electron density on the pyrazole ring, which may alter reactivity or binding to biological targets.
    • Crystallographic Data : The sulfonyl analog exhibits dihedral angles of 16.15° between tolyl rings and 89.85° between pyrazole and tolyl planes, suggesting steric hindrance. In contrast, the sulfanyl analog’s conformation is unreported but likely less strained due to the absence of bulky sulfonyl oxygens.

b. Hydroxyl vs. Trifluoromethyl Substituents

  • This compound vs. Celecoxib derivatives (e.g., 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole) : The hydroxyl group in the target compound provides a hydrogen-bond donor site, whereas the trifluoromethyl group in celecoxib derivatives is strongly electron-withdrawing and hydrophobic. Biological Implications: Trifluoromethyl groups enhance COX-2 inhibition in celecoxib analogs, while hydroxylated pyrazoles may exhibit antioxidant or radical-scavenging activity .
Physicochemical Properties
  • Lipophilicity : The sulfanyl group in the target compound increases logP compared to hydroxylated analogs (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol, logP ≈ 2.1) .
  • Thermal Stability : Sulfonyl derivatives like those in decompose at 483 K, whereas sulfanyl analogs may exhibit lower melting points due to reduced polarity.

Biological Activity

5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a sulfanyl group attached to a 4-methylphenyl moiety. The compound's unique structure allows for various chemical reactions, making it a valuable target for synthetic chemistry.

Synthesis Methods:
The compound is typically synthesized through the reaction of 4-methylphenyl sulfanyl derivatives with pyrazole precursors. Common methods include:

  • Microwave-assisted synthesis using hydrogen peroxide and acetic acid, which enhances yield and reaction speed.
  • Oxidative coupling reactions , which can produce related pyrazole derivatives with varying biological activities .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In various studies, pyrazole derivatives have been shown to inhibit inflammation in animal models. For instance:

  • A study reported that certain pyrazole compounds demonstrated substantial inhibition of paw edema in rats, comparable to standard anti-inflammatory drugs like aspirin .
  • Another investigation revealed that specific substitutions on the pyrazole ring enhanced anti-inflammatory potency, indicating the importance of structural modifications .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

  • A review highlighted that pyrazole derivatives exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the aryl ring was linked to increased efficacy against various pathogens .
  • In vitro studies have shown that certain derivatives possess antifungal activity against common fungal strains, suggesting potential applications in treating fungal infections .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The sulfanyl group may influence the compound’s reactivity and binding affinity, enhancing its therapeutic potential. Ongoing research aims to elucidate these mechanisms further .

Comparative Analysis

To better understand the significance of this compound within its class, a comparative analysis with similar compounds is provided below:

Compound NameAnti-inflammatory ActivityAntimicrobial ActivityNotes
This compoundModerateModerateUnique sulfanyl substitution
5-{[(4-methylphenyl)sulfinyl]methyl}-4H-pyrazol-3-olHighLowEnhanced oxidation stability
5-{[(4-methylphenyl)sulfonyl]methyl}-4H-pyrazol-3-olHighModerateIncreased solubility

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

  • Inflammatory Models : In one study, a series of pyrazole compounds were tested for their ability to reduce inflammation in acute models. Compounds showed significant edema reduction compared to controls .
  • Antibacterial Testing : Another study evaluated the antibacterial properties against Escherichia coli and Staphylococcus aureus, demonstrating that certain modifications on the pyrazole ring enhanced activity against these strains .

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